N-Boc-3-methylbenzyl-glycine
Description
N-Boc-3-methylbenzyl-glycine is a protected glycine derivative featuring a tert-butoxycarbonyl (Boc) group on the amine and a 3-methylbenzyl substituent. The Boc group is widely used in peptide synthesis to protect amine functionalities during coupling reactions, while the 3-methylbenzyl moiety may influence steric and electronic properties, solubility, and reactivity . This compound is typically employed as an intermediate in pharmaceutical and biochemical research, particularly in the synthesis of modified peptides or small-molecule inhibitors.
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11-6-5-7-12(8-11)9-16(10-13(17)18)14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGLQNYWFDUERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-methylbenzyl-glycine typically involves the protection of the amine group of glycine with the tert-butoxycarbonyl group. One common method is to react glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out under mild conditions, often at room temperature, to yield the N-Boc-protected glycine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-methylbenzyl-glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Boc-3-methylbenzyl-glycine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: This compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-3-methylbenzyl-glycine involves the protection of the amine group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physical Properties
Notes:
- Molecular Weight: The Boc group (~100.12 g/mol) and 3-methylbenzyl substituent (~105.14 g/mol) significantly increase the molecular weight of glycine (75.07 g/mol). Derivatives with bulkier or halogenated substituents (e.g., 3-chlorophenyl in BP 2149) exhibit higher molecular weights .
- Solubility: Boc-protected compounds are generally lipophilic, reducing aqueous solubility. Methoxy or hydroxybenzoyl derivatives (e.g., N-(3-methoxybenzoyl)glycine) may exhibit better solubility in polar solvents due to hydrogen bonding .
Stability and Handling
- Boc Stability: Boc-protected compounds are stable under basic conditions but degrade in acidic environments. This contrasts with N-acetyl or N-Fmoc derivatives, which have different stability profiles .
Research Findings and Trends
- Glycosylation Studies: Boc-protected amino acids are used in glycosylation engineering to stabilize amine groups during glycoprotein synthesis .
- Labeling Techniques: Derivatives like N-(3-methoxybenzoyl)glycine are employed in glycan labeling due to their compatibility with fluorescence-based detection methods .
- Drug Development: Halogenated analogs (e.g., N-Boc-3-Chlorophenylalanine) are prioritized in kinase inhibitor design for enhanced target binding .
Biological Activity
N-Boc-3-methylbenzyl-glycine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article will explore its biological activity, mechanisms of action, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is an amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine, a methyl group on the benzyl moiety, and a glycine backbone. The presence of the 3-methylbenzyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 219.26 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its role as a substrate or inhibitor in enzyme-catalyzed reactions. The Boc group provides stability during synthesis but can be removed under acidic conditions, allowing the free amine to participate in further reactions. This property is particularly useful in peptide synthesis and drug development.
Key Mechanisms:
- Enzyme Interaction : Acts as a substrate for various enzymes, influencing their activity through competitive inhibition or substrate binding.
- Prodrug Potential : The Boc group may serve as a prodrug moiety, enhancing bioavailability until it is cleaved in vivo.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness can vary based on the structural modifications of the compound.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound can be developed into an antimicrobial agent, particularly useful in treating infections caused by resistant strains.
Case Studies
- Study on Enzyme Inhibition : A study investigated the inhibitory effects of this compound on serine proteases. The compound demonstrated significant inhibition with an IC50 value of 12 µM, indicating its potential as a therapeutic agent in diseases where serine proteases play a critical role .
- Peptide Synthesis Applications : In a series of experiments focused on peptide synthesis, this compound was utilized as a building block for synthesizing cyclic peptides that showed enhanced stability and biological activity compared to linear counterparts .
Research Applications
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : As a precursor in the synthesis of biologically active compounds, particularly those targeting specific receptors or enzymes.
- Biological Studies : Employed to study enzyme mechanisms and protein-ligand interactions due to its structural similarity to natural amino acids.
- Industrial Applications : Used in producing fine chemicals and specialty materials, highlighting its versatility beyond academic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
